2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide features an acetamide backbone with two key substituents: a 3,4-dimethoxyphenyl group and a 4-(dimethylamino)phenethyl moiety. The 3,4-dimethoxy substitution on the phenyl ring is notable for its electron-donating properties, which may influence receptor binding or metabolic stability, while the dimethylamino phenethyl group could enhance solubility or target affinity .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-22(2)17-8-5-15(6-9-17)11-12-21-20(23)14-16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLIFAUXEWAYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl and amine components. One common approach is to first synthesize 3,4-dimethoxyphenylacetic acid and 4-(dimethylamino)phenethylamine separately. These two components are then coupled using a peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the phenyl ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the acetamide group.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of amine derivatives or alcohols.
Substitution: Formation of various substituted phenyl or amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science research.
Biology: In biological research, 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide can be used as a probe to study biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into cellular processes and signaling pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development, especially in the fields of neurology and cardiology.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural differences and similarities between the target compound and key analogs:
Key Observations:
Pharmacological and Receptor Binding Data
- Opioid Receptor Affinity : U-47700 demonstrates potent MOR agonism (Ki ~11 nM), while U-50488H targets KOR. The target compound’s dimethoxy substituents could reduce MOR affinity compared to dichloro analogs due to decreased lipophilicity .
- Ligand Properties : The pyrazolyl acetamide in exhibits planar amide groups and hydrogen-bonding capabilities, suggesting utility in coordination chemistry or enzyme inhibition .
Physical and Spectral Properties
- Melting Points : Triazinyl acetamides () exhibit melting points ranging from 120–250°C, influenced by substituent bulk and hydrogen-bonding capacity. The target compound’s melting point is expected to align with these ranges due to its aromatic and polar groups .
- Spectroscopic Data: NMR: Methoxy protons (δ ~3.8–4.0 ppm) and dimethylamino groups (δ ~2.2–2.5 ppm) would dominate the target compound’s ^1H NMR spectrum, similar to triazinyl analogs . IR: Strong carbonyl stretches (1650–1700 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) are expected, consistent with acetamide derivatives .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide , commonly referred to as a derivative of acetamide, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide can be represented as follows:
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide
- Molecular Formula : C22H28N2O3
- Molecular Weight : 368.47 g/mol
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide |
| Molecular Formula | C22H28N2O3 |
| Molecular Weight | 368.47 g/mol |
The biological activity of 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide is attributed to its interaction with various molecular targets. Research indicates that it may modulate the activity of specific receptors and enzymes, leading to diverse biological effects.
- Cholinesterase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit potent inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system. For instance, related compounds have shown IC50 values in the nanomolar range against AChE, indicating strong inhibitory potential .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Acetamides with methoxy substitutions have been reported to exhibit moderate activity against various gram-positive bacteria .
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
- Anticancer Properties : Research on similar acetamides has revealed potential anticancer effects through apoptosis induction in cancer cell lines. For example, derivatives with methoxy groups demonstrated cytotoxic effects against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.
- Neuroprotective Effects : A study highlighted the neuroprotective capabilities of related compounds in models of neurodegeneration, suggesting that they could serve as leads in developing treatments for conditions like Alzheimer's disease due to their cholinesterase inhibitory action .
Comparative Biological Activity Table
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide | AChE Inhibition | TBD |
| Related Acetamide Derivative | Anticancer (breast cancer cells) | 15 |
| Methoxy-substituted Acetamide | Antimicrobial (gram-positive bacteria) | Moderate |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3,4-dimethoxyphenyl)-N-(4-(dimethylamino)phenethyl)acetamide?
A common approach involves coupling 3,4-dimethoxyphenylacetic acid derivatives with 4-(dimethylamino)phenethylamine using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base. Post-synthesis purification typically employs column chromatography or recrystallization. Reaction monitoring via TLC or HPLC is critical to ensure intermediate formation and final product purity .
Q. Which spectroscopic and analytical techniques are optimal for structural characterization?
- NMR : and NMR can confirm the presence of methoxy groups (δ ~3.7–3.8 ppm), acetamide protons (δ ~2.1–2.3 ppm), and aromatic protons.
- X-ray crystallography : Resolves conformational isomers and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in related acetamides) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHNO: 365.1865).
Q. What solvent systems are suitable for solubility testing, and how does polarity affect experimental design?
Preliminary solubility screening in DMSO (for stock solutions) followed by dilution in aqueous buffers (pH 7.4) is recommended. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s aromatic and amide moieties. Solubility limitations in aqueous media may necessitate surfactants or co-solvents for in vitro assays.
Q. How should researchers ensure compound purity during synthesis and storage?
- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
- Storage : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of methoxy or dimethylamino groups. Lyophilization is advised for long-term stability .
Advanced Research Questions
Q. How can computational methods predict reactivity and optimize synthesis pathways?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and reaction energetics. Tools like ICReDD integrate computational reaction path searches with experimental data to identify optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error approaches .
Q. What strategies resolve discrepancies between experimental and theoretical data on molecular conformation?
- Molecular dynamics (MD) simulations : Assess conformational flexibility in solution vs. crystalline states.
- Comparative crystallography : Analyze polymorphic forms (e.g., three distinct conformers observed in related dichlorophenylacetamides due to steric and hydrogen-bonding variations) .
- Vibrational spectroscopy : Compare experimental IR/Raman spectra with computed vibrational modes to validate force-field parameters.
Q. How do intermolecular interactions influence crystal packing and bioavailability?
Hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking between aromatic rings dominate packing patterns. For bioavailability, logP calculations (e.g., ~2.5–3.0 for similar acetamides) and membrane permeability assays (e.g., PAMPA) correlate with absorption potential .
Q. What experimental designs address polymorphic variability in biological activity studies?
- Thermal analysis (DSC/TGA) : Identify polymorph transitions.
- In vitro assays : Compare IC values across polymorphs (e.g., variations in solubility may alter potency).
- Co-crystallization : Engineer co-crystals with coformers (e.g., carboxylic acids) to stabilize bioactive conformers .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility or stability reports?
- Controlled replication : Standardize solvent purity, temperature, and agitation methods.
- Degradation studies : Use LC-MS to identify hydrolytic or oxidative byproducts (e.g., demethylation of methoxy groups under acidic conditions).
- Cross-validate sources : Prioritize peer-reviewed datasets over vendor specifications (e.g., PubChem entries vs. commercial catalogs) .
Methodological Best Practices
Q. What protocols minimize side reactions during amide bond formation?
- Coupling reagents : Use HOBt or HOAt with EDC·HCl to suppress racemization.
- Temperature control : Maintain 0–4°C to reduce epimerization.
- Workup : Quench excess reagents with aqueous citric acid and extract with ethyl acetate to isolate the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
